3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
CAS No.:
Cat. No.: VC18053605
Molecular Formula: C7H4BrClO5S
Molecular Weight: 315.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrClO5S |
|---|---|
| Molecular Weight | 315.53 g/mol |
| IUPAC Name | 3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
| Standard InChI Key | SOAPDIPUNKYLFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
The compound features a benzoic acid backbone with substituents at the 2-, 3-, and 5-positions:
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2-position: Hydroxyl group (-OH), contributing to acidity (pKa ≈ 2.8–3.1 for analogous salicylic acids) .
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3-position: Bromine atom, enhancing electrophilic substitution resistance.
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5-position: Chlorosulfonyl group (-SO₂Cl), a reactive site for nucleophilic displacement .
Molecular Formula: C₇H₄BrClO₅S
Molecular Weight: 315.53 g/mol.
IUPAC Name: 3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid.
SMILES: O=C(O)C1=CC(Br)=CC(=C1O)S(=O)(=O)Cl.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 237–241°C (decomposes) | |
| logP (Octanol-Water) | 2.1 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Industrial-scale synthesis involves sequential functionalization:
Bromination
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Substrate: 5-(Chlorosulfonyl)-2-hydroxybenzoic acid.
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Reagent: N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–10°C .
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Yield: 72–85% after purification via acetonitrile recrystallization .
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Challenge: Minimizing dibromo byproducts (e.g., 3,5-dibromo derivatives) by controlling NBS stoichiometry (1.22 equiv) .
Chlorosulfonation
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Mechanism: Electrophilic aromatic substitution, favored by electron-withdrawing groups.
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Industrial Method: Continuous flow reactors enhance safety and scalability.
Table 2: Synthetic Conditions Comparison
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS in THF | 0–10°C | 85% |
| Chlorosulfonation | ClSO₃H | 80–100°C | 78% |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, -COOH), 8.1 (s, 1H, ArH), 7.9 (s, 1H, ArH), 6.5 (s, 1H, -OH) .
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¹³C NMR: δ 170.1 (COOH), 152.3 (C-OH), 135.6 (C-Br), 128.4 (C-SO₂Cl) .
Chromatographic Methods
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HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .
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Mass Spectrometry: [M-H]⁻ at m/z 314.9, isotopic pattern confirms Br/Cl .
Physicochemical Properties
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Solubility: Sparingly soluble in water (0.12 g/L at 25°C), soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Hydrolyzes in aqueous media to 3-bromo-5-sulfo-2-hydroxybenzoic acid; storage at -20°C under inert gas recommended .
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Reactivity: Chlorosulfonyl group undergoes nucleophilic substitution with amines/thiols, enabling sulfonamide/sulfide derivatives .
Applications in Pharmaceutical Chemistry
Intermediate for SGLT2 Inhibitors
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Role: Precursor to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in antidiabetic drugs .
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Case Study: Scalable synthesis (70 kg/batch) achieved via diazotization-Sandmeyer reaction (92% yield) .
Anti-inflammatory Derivatives
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Analog Development: LX007 (4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid) shows microglial inhibition (IC₅₀ = 3.2 μM) .
Table 3: Biomedical Applications of Derivatives
| Derivative | Target | Activity |
|---|---|---|
| LX007 | Microglial TNF-α | 78% inhibition |
| SGLT2 Intermediate | Glucose uptake | EC₅₀ = 0.8 nM |
Comparative Analysis with Structural Analogs
3-Bromo-5-chloro-2-hydroxybenzoic Acid (CAS 4068-58-0)
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Differences: Lacks chlorosulfonyl group; reduced electrophilicity .
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Toxicity: Lower acute toxicity (LD₅₀ = 480 mg/kg, rat oral) .
5-Chlorosulfonyl-2-hydroxybenzoic Acid (CAS 17243-13-9)
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